N-Boc-L-cystéine méthanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

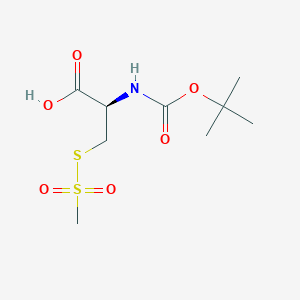

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a methylsulfonylsulfanyl group and a tert-butoxycarbonylamino group attached to a propanoic acid backbone.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to act as a probe for investigating biochemical pathways.

Medicine

In medicine, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid has potential therapeutic applications. It can be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to form the Boc-protected amino acid.

Formation of the methylsulfonylsulfanyl group: The methylsulfonylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Coupling reaction: The protected amino acid is coupled with the methylsulfonylsulfanyl intermediate under suitable conditions to form the desired compound.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group to form thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonylsulfanyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylpropanoic acid: Lacks the sulfanyl group, resulting in different reactivity and applications.

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiolpropanoic acid: Contains a thiol group instead of a sulfonyl group, leading to different chemical properties.

Uniqueness

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid is unique due to the presence of both the methylsulfonylsulfanyl and tert-butoxycarbonylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

The compound (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid (CAS Number: 149818-98-4) is a specialized amino acid derivative with potential biological activities that merit detailed exploration. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₄S |

| Molecular Weight | 255.36 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 508.6 ± 50.0 °C at 760 mmHg |

| Flash Point | 261.4 ± 30.1 °C |

Structural Characteristics

The compound features a sulfonyl group, which is significant for its biological interactions. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for pharmaceutical applications.

Pharmacological Properties

Research indicates that the compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of sulfonyl-containing amino acids can inhibit bacterial growth, suggesting potential as antimicrobial agents.

- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be fully elucidated.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : By mimicking natural amino acids, it may interfere with the translation process in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonyl compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonyl amino acids, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis .

Research Findings Summary Table

Propriétés

Numéro CAS |

1043867-42-0 |

|---|---|

Formule moléculaire |

C9H17NO6S2 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |

Clé InChI |

LTHCCMQDIJSFSH-ZCFIWIBFSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@H](CSS(=O)(=O)C)C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O |

Synonymes |

N-[(1,1-dimethylethoxy)carbonyl]-S-(methylsulfonyl)-L-cysteine; N-Boc-Cys-MTS; N-Boc-Cys-Cysteinemethanethiosulfonate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.